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For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of smaller, faster, and more efficient semiconductor devices, the

fabrication of highly engineered source/drain (S/D) regions is a critical step. Selective epitaxial

growth of silicon (Si) and silicon-germanium (SiGe) alloys in these regions is paramount for

creating the strain necessary to enhance carrier mobility and improve transistor performance.

The choice of the silicon precursor for this chemical vapor deposition (CVD) process

significantly impacts the quality, performance, and manufacturability of the final device. This

guide provides an objective comparison of hexachlorodisilane (HCDS) with other common

silicon precursors—dichlorosilane (DCS), trichlorosilane (TCS), and silane (SiH₄)—for S/D

epitaxy, supported by available experimental data.

Performance Comparison of Silicon Precursors
The selection of a silicon precursor for S/D epitaxy is a trade-off between growth rate,

selectivity, film quality, and doping control. HCDS has emerged as a strong candidate,

particularly for low-temperature, highly selective processes.
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Precursor
Chemical
Formula

Typical
Growth
Temperat
ure (°C)

Growth
Rate

Selectivit
y

Film
Quality &
Defect
Density

Doping
Incorpora
tion

Hexachloro

disilane

(HCDS)

Si₂Cl₆ 450 - 650 High Excellent

Good,

chlorine

helps in

defect

reduction

Good,

especially

for boron

Dichlorosil

ane (DCS)
SiH₂Cl₂ 650 - 850 Moderate Good

Good,

widely

used in

production

Well-

characteriz

ed

Trichlorosil

ane (TCS)
SiHCl₃ 850 - 1100

Low to

Moderate
Excellent

High, but at

higher

temperatur

es

Good

Silane SiH₄ 550 - 700 High Poor

Prone to

defects

and gas-

phase

nucleation

Can be

challenging

to control

Data Summary:

The following table summarizes quantitative data on the performance of different silicon

precursors. It is important to note that direct comparative studies under identical conditions are

limited, and the data presented here is a synthesis of findings from various sources.
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Performance
Metric

HCDS DCS TCS Silane

Growth Rate

(nm/min)

High, enables

lower thermal

budget

Moderate,

temperature-

dependent

Lower, requires

higher

temperatures

High, but with

selectivity

challenges

Typical

Deposition

Temperature (°C)

450 - 650 650 - 850 850 - 1100 550 - 700

Boron

Incorporation

Efficiency

High Good Good Moderate

Phosphorus

Incorporation

Efficiency

Good Moderate Good High

Defect Density

Low, due to in-

situ etching

effect of Cl

Low to Moderate Low Moderate to High

Selectivity Excellent Good Excellent Poor

In-depth Analysis of Precursor Performance
Growth Rate and Temperature
One of the primary advantages of HCDS is its ability to achieve high growth rates at

significantly lower temperatures compared to other chlorinated silanes like DCS and TCS. This

is crucial for advanced transistor architectures, such as FinFETs, where minimizing the thermal

budget is essential to prevent dopant diffusion and preserve the integrity of the delicate fin

structures.[1][2] While silane also offers high growth rates at low temperatures, it suffers from

poor selectivity, leading to unwanted deposition on dielectric surfaces. A comparison of growth

rates for various precursors shows that higher-order silanes generally exhibit higher growth

rates at lower temperatures.[3][4]

Selectivity
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Selective epitaxial growth is the ability to deposit crystalline silicon only on exposed silicon

surfaces while preventing nucleation on dielectric materials like silicon dioxide (SiO₂) or silicon

nitride (SiN). The chlorine content in the precursor plays a crucial role in achieving selectivity.

The chlorine atoms provide an in-situ etching mechanism that removes silicon atoms that

loosely adsorb on the dielectric surface. HCDS, with its high chlorine content, offers excellent

selectivity.[5] This is a significant advantage over silane, which typically requires the addition of

an external etchant gas like hydrogen chloride (HCl) to achieve selectivity, adding complexity to

the process.[4]

Doping Incorporation
The ability to incorporate high concentrations of dopants like boron (for p-type) and phosphorus

(for n-type) is critical for reducing contact resistance in the source/drain regions. The precursor

chemistry can influence the efficiency of dopant incorporation. For instance, in SiGe:B epitaxy

for pMOS devices, achieving high active boron concentrations is a key objective.[6][7] The

presence of germanium can influence boron incorporation, and the choice of silicon precursor

can further impact this complex interaction.[8] While detailed comparative studies on doping

efficiency with HCDS are still emerging, the lower processing temperatures associated with

HCDS can be beneficial in reducing dopant segregation and achieving sharper doping profiles.

Film Quality and Defect Density
The crystalline quality of the epitaxial film is paramount for device performance. Defects such

as dislocations and stacking faults can act as leakage paths and degrade carrier mobility. The

chlorine in HCDS can contribute to a lower defect density by promoting a more ordered crystal

growth and providing a self-cleaning effect on the growth surface.[9] However, the optimization

of pre-epitaxial cleaning steps remains crucial for all precursors to ensure a high-quality starting

surface for epitaxy.[2]

Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results. Below are

generalized methodologies for selective epitaxial growth using HCDS and DCS.

General Experimental Workflow for Selective Epitaxial
Growth

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://theory.cm.utexas.edu/henkelman/pubs/chai20_145888.pdf
https://www.researchgate.net/publication/251500887_A_benchmarking_of_silane_disilane_and_dichlorosilane_for_the_low_temperature_growth_of_group_IV_layers
https://www.researchgate.net/figure/Output-characteristics-curves-of-14-nm-FinFET-devices-with-SiGe-S-D-compared-to-Si-S-D_fig6_314143964
https://www.researchgate.net/publication/308535513_In-Situ_Boron_Doped_SiGe_Epitaxy_Optimization_for_FinFET_SourceDrain
https://pubs.aip.org/aip/apm/article/2/2/022104/120168/Boron-and-phosphorus-doped-silicon-germanium-alloy
https://www.researchgate.net/publication/256745004_Defect_density_in_non-selective_and_selective_SiSiGe_structures
https://www.researchgate.net/publication/314143964_Optimization_of_Selective_Growth_of_SiGe_for_SourceDrain_in_14nm_and_Beyond_Nodes_FinFETs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-Epitaxy Wafer Preparation

Epitaxial Growth (CVD)

Post-Epitaxy Characterization

Wet Chemical Clean (e.g., HF dip)

In-situ Hydrogen Bake

Load into CVD Reactor

Introduce Precursor and Dopant Gases

Prepare Growth Surface

Selective Deposition at Set Temperature and Pressure

Initiate Growth

Thickness Measurement (e.g., SEM, Ellipsometry) Composition Analysis (e.g., SIMS, XRD) Defect Analysis (e.g., TEM)

Click to download full resolution via product page

Caption: A generalized workflow for a typical selective epitaxial growth process.

Key Experiment: Selective Epitaxial Growth of SiGe:B
for pMOS Source/Drain
Objective: To grow a highly boron-doped SiGe film selectively in the recessed source/drain

regions of a p-type FinFET.
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Methodology using HCDS:

Pre-Cleaning: The wafer is subjected to an ex-situ wet clean, typically involving a dilute

hydrofluoric acid (HF) dip to remove the native oxide from the silicon fins.

In-situ Bake: Inside the CVD reactor, an in-situ bake in a hydrogen (H₂) ambient is performed

at a temperature range of 780-800°C to further clean the silicon surface without damaging

the fins.[1][2]

Epitaxial Growth:

Precursors: Hexachlorodisilane (HCDS) as the silicon source, Germane (GeH₄) as the

germanium source, and Diborane (B₂H₆) as the boron dopant source.

Carrier Gas: Hydrogen (H₂).

Temperature: 450 - 650°C.

Pressure: Reduced pressure, typically in the range of 10-100 Torr.

Process: The precursor and dopant gases are introduced into the reactor. The flow rates

are controlled to achieve the desired Ge content and boron concentration in the SiGe film.

The excellent selectivity of HCDS minimizes the need for an additional etchant gas.

Methodology using DCS:

Pre-Cleaning: Similar to the HCDS process, an ex-situ wet clean with a dilute HF dip is

performed.

In-situ Bake: A hydrogen bake is carried out at a similar temperature range (780-800°C).

Epitaxial Growth:

Precursors: Dichlorosilane (DCS) as the silicon source, Germane (GeH₄), and Diborane

(B₂H₆).

Etchant Gas: Hydrogen Chloride (HCl) is often co-flowed to ensure selectivity.
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Carrier Gas: Hydrogen (H₂).

Temperature: 650 - 850°C.

Pressure: Reduced pressure (e.g., 20-40 Torr).

Process: The flow rates of DCS, GeH₄, B₂H₆, and HCl are carefully controlled to manage

the growth rate, Ge incorporation, boron doping level, and selectivity.[10]

Logical Flow for Precursor Selection
The choice of precursor is dictated by the specific requirements of the device technology node.

Define S/D Epitaxy Requirements
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High Growth Rate Needed?

No
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No No

Consider Silane (with HCl)
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Consider Higher-Order Silanes

Yes, with lower temp

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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